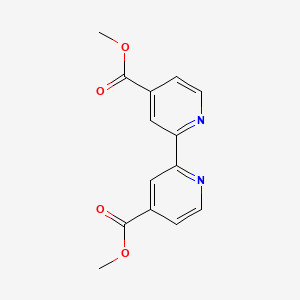

4,4'-Bis(méthoxycarbonyl)-2,2'-bipyridine

Vue d'ensemble

Description

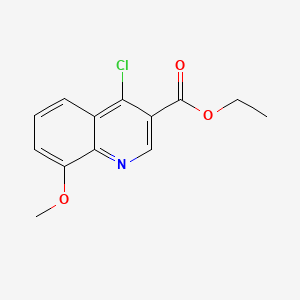

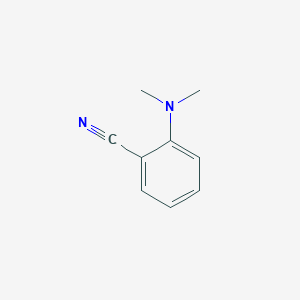

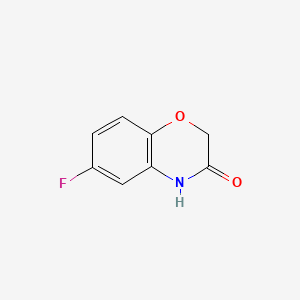

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, also known as DM-BiPy-dicarboxylate, is a complex organic compound that has been studied extensively for its potential applications in scientific research. DM-BiPy-dicarboxylate is an important building block for a variety of materials and is used as a ligand in coordination chemistry. The compound has been studied for its ability to bind to metals, its reactivity with other compounds, and its potential for use in various scientific research applications.

Applications De Recherche Scientifique

Intermédiaire chimique

Le 4,4'-Bis(méthoxycarbonyl)-2,2'-bipyridine est utilisé comme intermédiaire chimique dans diverses réactions. Il a été spécifiquement mentionné pour son rôle dans la détermination des composés ferreux et cyanurés, indiquant son utilité en chimie analytique pour détecter et quantifier ces substances .

Ligand dans les réactions de couplage croisé

Ce composé sert de ligand qui peut être utilisé dans les réactions de couplage croisé, qui sont des processus fondamentaux dans la synthèse de molécules organiques complexes. Sa capacité à se lier aux ions métalliques améliore l'efficacité de ces réactions .

Formation de complexes métalliques

La capacité du composé à former des complexes avec les ions métalliques suggère son application en chimie de coordination. Ces complexes peuvent être essentiels en catalyse, en science des matériaux et en recherche pharmaceutique .

Propriétés de luminescence

La nature luminescente de ce composé implique des applications potentielles dans le développement de matériaux optiques, de capteurs et d'agents de bio-imagerie. Les composés luminescents sont précieux dans les domaines de recherche qui nécessitent la visualisation et le suivi des processus biologiques .

Maximisation du rendement réactionnel

La valeur constante associée au this compound pour maximiser le rendement réactionnel met en évidence son rôle dans l'optimisation des réactions chimiques, ce qui est crucial en chimie industrielle pour produire des substances à l'échelle avec une grande efficacité .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWBVIDKBKOVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315836 | |

| Record name | Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71071-46-0 | |

| Record name | 71071-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-Bipyridine-4,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine in coordination chemistry?

A1: 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine is a bidentate ligand that readily forms stable complexes with various transition metals. This property makes it a popular choice for developing catalysts, photosensitizers, and luminescent materials. [, , , ]

Q2: How does the structure of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine influence its coordination behavior?

A2: The two nitrogen atoms in the bipyridine core act as electron-pair donors, forming coordinate bonds with metal ions. The methoxycarbonyl groups at the 4 and 4' positions influence the electron density of the bipyridine ring system, impacting the metal's redox potential and the complex's photophysical properties. [, ]

Q3: Can you provide examples of how 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine is used in the development of photoactive compounds?

A3: This compound serves as a ligand in ruthenium(II) complexes for dye-sensitized solar cells (DSSCs). Its inclusion influences the complex's light absorption properties, crucial for efficient light harvesting in DSSCs. [] Additionally, it's used in chromium(III) complexes designed as potent photooxidants for photochemical applications. []

Q4: How does 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine contribute to the properties of the metal complexes it forms?

A4: The presence of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine in metal complexes can shift the metal's redox potential, affecting its ability to donate or accept electrons. This is exemplified by the positive shift observed in the "Cr(III/II)" reduction potential in chromium(III) complexes incorporating this ligand. []

Q5: Are there any studies investigating the structure-activity relationship (SAR) of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine derivatives?

A5: Research on ruthenium(II) complexes containing 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine and different co-ligands explored the impact of these structural modifications on the complex's electrochemical and light-harvesting properties, highlighting the potential for tuning material properties through ligand modification. []

Q6: How does 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine contribute to the development of catalytic systems?

A6: This compound acts as a ligand in rhenium-based catalysts for CO2 photoreduction. The electron-withdrawing nature of the methoxycarbonyl groups influences the catalyst's activity and selectivity for CO production. []

Q7: What analytical techniques are commonly employed to characterize 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine and its metal complexes?

A7: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide information about the compound's structure, purity, and coordination environment in metal complexes. [, , ]

Q8: Are there any reported practical synthesis methods for 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine?

A8: A practical approach involves the synthesis of dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate as a precursor. This method avoids excessive impurities and simplifies the purification process compared to direct bromination methods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)